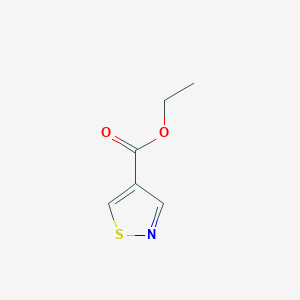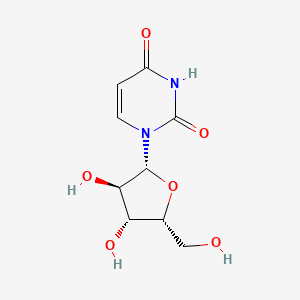
2-Pyridinylmethylzinc chloride
概要
説明
2-Pyridinylmethylzinc chloride is an organic zinc compound with the chemical formula C6H6ClNZn. It is a white solid that is relatively stable in air. This compound is widely used in organic synthesis, particularly for catalyzing the formation of carbon-carbon (C-C) bonds and the construction of carbon-nitrogen (C-N) bonds .
準備方法
2-Pyridinylmethylzinc chloride can be synthesized through the reaction of 2-bromomethylpyridine with zinc powder. This reaction is typically carried out in an anhydrous solvent and is facilitated by heating. Zinc chloride is often added as a catalyst to the reaction mixture. During the reaction, 2-bromomethylpyridine is reduced by zinc to form this compound .
化学反応の分析
2-Pyridinylmethylzinc chloride undergoes various types of chemical reactions, including:
Addition Reactions: It can participate in addition reactions to form new C-C and C-N bonds.
Substitution Reactions: It can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Reduction Reactions: It can act as a reducing agent in certain organic reactions.
Common reagents used in these reactions include anhydrous solvents, zinc powder, and zinc chloride as a catalyst. The major products formed from these reactions are typically organozinc compounds that can be further utilized in organic synthesis .
科学的研究の応用
2-Pyridinylmethylzinc chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including Grignard reagents and other organozinc compounds.
Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials.
作用機序
The mechanism by which 2-Pyridinylmethylzinc chloride exerts its effects involves the formation of organozinc intermediates. These intermediates can participate in various organic reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
類似化合物との比較
2-Pyridinylmethylzinc chloride can be compared with other similar compounds, such as:
2-Pyridylzinc bromide: Another organozinc compound used in organic synthesis.
2-Pyridylmagnesium bromide: A Grignard reagent with similar applications.
2-Pyridylboronic acid: Used in Suzuki coupling reactions for the formation of C-C bonds.
What sets this compound apart is its stability in air and its versatility in forming both C-C and C-N bonds .
特性
IUPAC Name |
chlorozinc(1+);2-methanidylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.ClH.Zn/c1-6-4-2-3-5-7-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBULFARTIUECRB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=N1.Cl[Zn+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


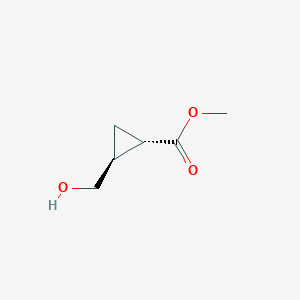
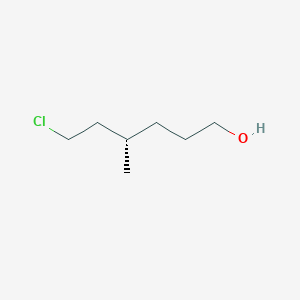
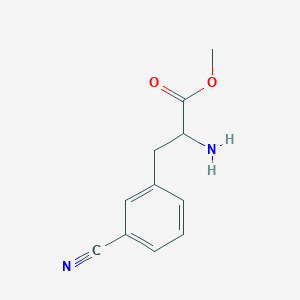

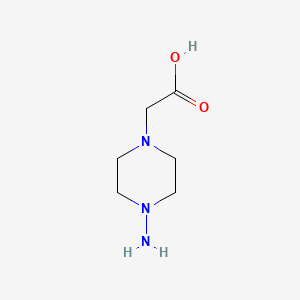

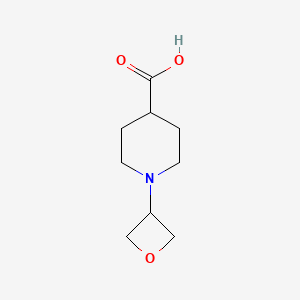
![3-[Butyl(methyl)amino]propanoic acid](/img/structure/B3245018.png)
![Piperidine, 1-(3-oxetanyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-](/img/structure/B3245019.png)


